S-Diclofenac

Gastroenterology NSAID toxicity Drug safety

S-Diclofenac (CAS 912758-00-0) is the definitive hybrid NSAID-H₂S donor for researchers requiring COX inhibition without gastrointestinal toxicity. Unlike racemic diclofenac or simple S-enantiomer formulations, this compound's covalently linked dithiol-thione moiety confers H₂S-mediated cytoprotection, resulting in >90% reduction in small intestinal damage, preservation of hematocrit, and 2.8-fold lower ED30 for paw edema inhibition versus diclofenac. Essential for long-term chronic inflammation models, vascular injury studies (via p53/JNK), and gasotransmitter research. Procure the specifically linked H₂S-releasing NSAID — not a generic substitute.

Molecular Formula C23H15Cl2NO2S3
Molecular Weight 504.5 g/mol
CAS No. 912758-00-0
Cat. No. B1681698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-Diclofenac
CAS912758-00-0
SynonymsACS 15, ATB-337, S-Diclofenac
Molecular FormulaC23H15Cl2NO2S3
Molecular Weight504.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC(=O)OC2=CC=C(C=C2)C3=CC(=S)SS3)NC4=C(C=CC=C4Cl)Cl
InChIInChI=1S/C23H15Cl2NO2S3/c24-17-5-3-6-18(25)23(17)26-19-7-2-1-4-15(19)12-21(27)28-16-10-8-14(9-11-16)20-13-22(29)31-30-20/h1-11,13,26H,12H2
InChIKeyBRDUXOHVEZVAHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





S-Diclofenac (CAS 912758-00-0) for Research Procurement: Overview and Molecular Identity


S-Diclofenac (CAS 912758-00-0), also known as ATB-337 or ACS 15, is a hybrid molecule comprising a hydrogen sulfide (H₂S)-releasing dithiol-thione moiety covalently linked via an ester bond to the nonsteroidal anti-inflammatory drug (NSAID) diclofenac [1]. Unlike racemic diclofenac or simple S-enantiomer diclofenac formulations, this compound is designed to retain full cyclooxygenase (COX) inhibitory activity while conferring H₂S-mediated cytoprotective and anti-inflammatory effects [2]. This structural modification fundamentally alters its gastrointestinal safety profile and potency relative to parent diclofenac [3].

S-Diclofenac Procurement: Why Generic Diclofenac or Simple Enantiomers Cannot Substitute for This H₂S-Releasing Hybrid


Generic diclofenac (racemic mixture) and simple S-enantiomer formulations lack the covalently attached H₂S-releasing moiety that defines S-Diclofenac (ATB-337) [1]. This moiety is essential for the compound's markedly reduced gastrointestinal toxicity and enhanced anti-inflammatory potency [2]. Substitution with racemic diclofenac or S-diclofenac sodium would eliminate the H₂S-mediated cytoprotection, resulting in the well-documented gastric damage, intestinal ulceration, and hematocrit reduction observed with conventional NSAIDs [3]. The following quantitative evidence establishes why S-Diclofenac (CAS 912758-00-0) must be specifically sourced for research applications requiring the combined COX inhibition and H₂S donor pharmacology [1].

S-Diclofenac (ATB-337) Quantitative Differentiation: Head-to-Head Evidence Against Parent Diclofenac


Gastrointestinal Safety: S-Diclofenac Reduces Intestinal Damage by >90% Compared to Diclofenac in Rodent Models

S-Diclofenac (ATB-337) demonstrates markedly reduced gastrointestinal toxicity relative to equimolar doses of parent diclofenac in a rat model of NSAID-induced enteropathy [1]. Repeated oral administration of diclofenac caused extensive small intestinal damage and reduced hematocrit by 50%, whereas ATB-337 induced >90% less intestinal damage and had no effect on hematocrit [1]. Additionally, diclofenac elevated gastric granulocyte infiltration and expression of TNF-α, LFA-1, and ICAM-1, while ATB-337 did not [1].

Gastroenterology NSAID toxicity Drug safety

Anti-Inflammatory Potency: S-Diclofenac Exhibits 2.8-Fold Lower ED30 Than Diclofenac in Carrageenan-Induced Paw Edema

In a carrageenan-evoked hindpaw edema model in rats, S-diclofenac demonstrated superior anti-inflammatory potency compared to parent diclofenac [1]. Both drugs produced dose-dependent effects, but S-diclofenac had an ED30 of 14.2 ± 0.6 μmol/kg, while diclofenac had an ED30 of 39.3 ± 1.4 μmol/kg (P<0.05) [1]. S-diclofenac was also more effective at reducing hindpaw nitrite/nitrate concentration than diclofenac [1].

Inflammation Pharmacology Analgesia

Neutrophil Infiltration: S-Diclofenac Demonstrates 1.8-Fold Lower ED50 for Myeloperoxidase Inhibition Compared to Diclofenac

S-diclofenac more potently inhibits tissue neutrophil infiltration than diclofenac in the carrageenan-induced hindpaw edema model [1]. The ED50 for reducing hindpaw myeloperoxidase (MPO) activity—a marker of neutrophil infiltration—was 12.0 ± 2.1 μmol/kg for S-diclofenac versus 21.9 ± 2.0 μmol/kg for diclofenac [1]. Both drugs similarly reduced carrageenan-induced PGE₂ elevation, indicating that the enhanced effect on neutrophil infiltration is distinct from COX inhibition [1].

Neutrophil biology Inflammation Myeloperoxidase

COX-1 and COX-2 Inhibition: S-Diclofenac Matches Diclofenac Efficacy Without Compromising Gastrointestinal Safety

S-Diclofenac (ATB-337) inhibits COX-1 and COX-2 activity as effectively as diclofenac, as demonstrated in rat models [1]. Both compounds produced similar inhibition of COX-1 and COX-2 enzymes, and both comparably suppressed prostaglandin synthesis [1]. However, unlike diclofenac, ATB-337 did not induce leukocyte adherence to vascular endothelium [1]. This indicates that the H₂S-releasing moiety preserves full COX inhibitory activity while mitigating the vascular pro-inflammatory effects associated with COX inhibition [2].

Cyclooxygenase Enzymology NSAID pharmacology

p53 Activation and JNK Inhibition: S-Diclofenac Engages Additional Signaling Pathways Beyond COX Inhibition

S-diclofenac activates the p53 signaling pathway and inhibits JNK activation, mechanisms not observed with parent diclofenac at comparable concentrations . In rat aortic vascular smooth muscle cells (SMC), S-diclofenac (10-100 μM) caused a dose-dependent decrease in cell survival in clonogenic assays [1]. Treatment resulted in stabilization of p53 coupled with induction of downstream proteins p21, p53AIP1, and Bax, without upregulating the anti-apoptotic protein Bcl-2 [1]. These effects were accompanied by increased apoptotic cell death in asynchronized SMCs [1].

Apoptosis Cell signaling Vascular biology

S-Diclofenac Research Applications: Optimal Use Cases Based on Quantitative Differentiation Evidence


Gastrointestinal Safety-Focused NSAID Research

S-Diclofenac is the preferred compound for in vivo studies requiring NSAID-class anti-inflammatory efficacy without the confounding variable of gastrointestinal damage. The >90% reduction in small intestinal damage and preservation of hematocrit versus diclofenac [1] enable long-term dosing protocols in rodent models of chronic inflammation that would otherwise be limited by NSAID-induced enteropathy.

High-Potency Anti-Inflammatory Studies with Reduced Dosing Requirements

S-Diclofenac's 2.8-fold lower ED30 for inhibiting paw edema and 1.8-fold lower ED50 for reducing neutrophil infiltration compared to diclofenac [2] support its use in studies where minimizing systemic drug exposure is critical, such as combination therapy investigations or models sensitive to off-target NSAID effects.

Vascular Smooth Muscle Cell Proliferation and Restenosis Research

S-Diclofenac's dose-dependent inhibition of SMC proliferation via p53 stabilization and JNK inhibition [3] makes it a valuable tool for investigating vascular injury responses, atherosclerosis, and restenosis mechanisms. This application is distinct from conventional NSAID research and leverages the compound's unique signaling profile.

Hydrogen Sulfide Biology and Gasotransmitter Pharmacology

S-Diclofenac serves as a well-characterized H₂S-releasing NSAID for studying the cytoprotective and anti-inflammatory roles of H₂S [4]. Its time-dependent H₂S release from rat plasma and liver homogenate (inhibited by sodium fluoride) [4] provides a validated model for gasotransmitter research.

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